molecular formula C13H22N4O4S B1229583 Ranitidine N-oxide

Ranitidine N-oxide

Cat. No.: B1229583
M. Wt: 330.41 g/mol
InChI Key: DFJVUWAHTQPQCV-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ranitidine N-oxide is a N-oxide derivative of ranitidine. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a member of furans, a C-nitro compound and a N-oxide.

Scientific Research Applications

Colonic Metabolism and Drug Delivery

Ranitidine N-oxide undergoes significant metabolism by colonic bacteria, a process that may influence the drug's bioavailability when administered via the colon. Studies using a batch culture fermentation system simulating colonic conditions found that ranitidine is rapidly metabolized, with the rate and extent of metabolism depending on the drug concentration. This metabolism involves cleavage of an N-oxide bond within the ranitidine molecule, suggesting that modifications in drug formulation could potentially enhance its stability and effectiveness in colonic delivery systems (Basit & Lacey, 2001).

Photocatalytic Degradation and Environmental Safety

The presence of ranitidine and its derivatives, such as N-oxide, in the environment raises concerns due to their potential to form carcinogenic by-products like NDMA (N-nitrosodimethylamine). Research on MoS2/RGO composites has demonstrated their effectiveness in photocatalytically degrading ranitidine under visible light, significantly reducing NDMA formation potential. This approach not only highlights the environmental impact of ranitidine derivatives but also presents a viable method for mitigating their effects in water treatment processes (Zou et al., 2020).

NDMA Formation and Health Implications

Ranitidine, including its N-oxide derivative, can lead to the formation of NDMA, especially under conditions mimicking the human stomach. This formation process has been extensively studied due to NDMA's classification as a probable human carcinogen. Research in this area is crucial for understanding the potential health risks associated with ranitidine use and for developing safer therapeutic alternatives or formulations that minimize NDMA production (Zeng & Mitch, 2016).

Advanced Oxidation Processes for Drug Incineration

Advanced Oxidation Processes (AOPs), such as electrochemical oxidation, have been explored for the effective degradation of ranitidine and its derivatives, including N-oxide. These processes involve the generation of highly reactive species like hydroxyl radicals, leading to the efficient mineralization of ranitidine and the removal of toxic intermediates from water sources. Such studies are vital for environmental protection and for developing technologies to treat ranitidine-contaminated waters (Olvera-Vargas et al., 2014).

Metabolism by Gastrointestinal Microflora

Similar to ranitidine, its N-oxide form may also be susceptible to metabolism by colonic bacteria, affecting its stability and absorption when administered orally. Understanding the metabolic pathways of this compound in the gastrointestinal tract is crucial for optimizing its therapeutic efficacy and for the design of drug delivery systems that circumvent microbial degradation (Basit, Newton, & Lacey, 2002).

Properties

Molecular Formula

C13H22N4O4S

Molecular Weight

330.41 g/mol

IUPAC Name

N,N-dimethyl-1-[5-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethyl]furan-2-yl]methanamine oxide

InChI

InChI=1S/C13H22N4O4S/c1-14-13(8-16(18)19)15-6-7-22-10-12-5-4-11(21-12)9-17(2,3)20/h4-5,8,14-15H,6-7,9-10H2,1-3H3/b13-8+

InChI Key

DFJVUWAHTQPQCV-MDWZMJQESA-N

Isomeric SMILES

CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]

SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)C[N+](C)(C)[O-]

Synonyms

anitidine N-oxide
ranitidine N-oxide hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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